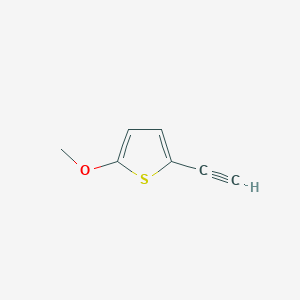

2-Ethynyl-5-methoxythiophene

Description

Significance of Thiophene (B33073) Heterocycles in Conjugated Systems

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.orglibretexts.org The aromaticity arises from the delocalization of six π-electrons—four from the two carbon-carbon double bonds and two from one of the lone pairs on the sulfur atom—across the planar ring. libretexts.orgmsu.edu This aromatic nature, similar to that of benzene (B151609), allows for extensive substitution reactions, making thiophene a versatile building block. wikipedia.org

In conjugated systems, thiophene units are prized for several reasons:

Electronic Properties: The presence of the sulfur atom imparts distinct electronic characteristics compared to benzene. Thiophene is more electron-rich and can be more easily oxidized, which is advantageous for creating materials for organic electronics.

Reactivity: Thiophene is significantly more reactive than benzene in electrophilic substitution reactions. msu.edu This enhanced reactivity facilitates the synthesis of a wide variety of functionalized thiophene monomers.

Structural Versatility: Thiophenes are crucial building blocks for a vast array of agrochemicals and pharmaceuticals. wikipedia.org In materials science, polymers incorporating thiophene units are explored for their potential as organic conductors and in photovoltaic applications. msu.edu

The reactivity of five-membered aromatic heterocycles generally follows the order: pyrrole (B145914) >> furan (B31954) > thiophene > benzene. msu.edu Thiophene's resonance energy, a measure of its aromatic stability, is 29 kcal/mol, which is intermediate between the more reactive furan (16 kcal/mol) and the highly stable benzene (36 kcal/mol). youtube.com

Role of Ethynyl (B1212043) Substituents in π-Conjugation and Molecular Architecture

The introduction of an ethynyl group (–C≡C–) as a substituent on an aromatic ring has a profound impact on the molecule's properties. This rigid, linear linker plays a critical role in extending the π-conjugated system. mdpi.com

Key functions of ethynyl substituents include:

Extension of π-Conjugation: The triple bond of the ethynyl group actively participates in the delocalized electron system. This extension of conjugation often leads to a bathochromic (red) shift in the molecule's absorption spectrum, meaning it absorbs light at longer wavelengths. researchgate.net

Molecular Architecture and Packing: The linear geometry of the ethynyl linker can influence how molecules arrange themselves in the solid state. For instance, the introduction of an ethynyl linker can lead to the formation of interdigitated layer structures in liquid crystals. mdpi.com

Tuning Electronic Interactions: Ethynyl groups can fine-tune the interaction energy in both cation-π and anion-π complexes. researchgate.netnih.gov They can act as electron-withdrawing groups, which can enhance anion-π interactions. researchgate.netnih.gov This ability to modulate non-covalent interactions is crucial for designing materials with specific electronic and self-assembly properties. researchgate.net

Overview of 2-Ethynyl-5-methoxythiophene as a Building Block in Organic Science

This compound emerges as a highly promising building block by combining the key features of its constituent parts: the thiophene ring, the ethynyl group, and the methoxy (B1213986) group. The methoxy group (–OCH₃) is a strong electron-donating group, which further enhances the electron-rich nature of the thiophene ring.

The strategic placement of these functional groups creates a molecule with a unique electronic profile:

The thiophene ring provides the core aromatic and electron-rich system.

The methoxy group at the 5-position donates electron density into the ring, influencing its reactivity and electronic properties.

The ethynyl group at the 2-position extends the π-conjugation and provides a reactive site for further chemical transformations, such as Sonogashira coupling reactions, to build larger, more complex conjugated structures. mdpi.com

This combination makes this compound a valuable monomer for the synthesis of advanced materials. Its structure is tailored for applications in organic electronics, where precise control over the electronic energy levels (HOMO/LUMO) and bandgap is essential. epstem.net Theoretical studies on the related 2-methoxythiophene (B42098) show how substituents influence the molecule's conformation and electronic properties, providing a basis for predicting the behavior of more complex derivatives. epstem.net

Compound Properties and Data

The following tables provide data on related thiophene compounds to illustrate the effects of different substituents on the core thiophene structure.

Table 1: Physical and Chemical Properties of Selected Thiophene Derivatives

| Property | Thiophene | 2-Methoxythiophene | 2-Ethynyl-5-methylthiophene (B1337333) |

| IUPAC Name | Thiophene | 2-methoxythiophene | 2-ethynyl-5-methylthiophene |

| CAS Number | 110-02-1 wikipedia.org | 16839-97-7 nih.gov | 81294-10-2 sigmaaldrich.com |

| Molecular Formula | C₄H₄S wikipedia.org | C₅H₆OS nih.gov | C₇H₆S sigmaaldrich.com |

| Molar Mass | 84.14 g/mol wikipedia.org | 114.17 g/mol nih.gov | 122.19 g/mol sigmaaldrich.com |

| Physical Form | Colorless liquid wikipedia.org | - | Liquid sigmaaldrich.com |

| Boiling Point | 84 °C wikipedia.org | - | - |

| Melting Point | -38 °C wikipedia.org | - | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6OS |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

2-ethynyl-5-methoxythiophene |

InChI |

InChI=1S/C7H6OS/c1-3-6-4-5-7(8-2)9-6/h1,4-5H,2H3 |

InChI Key |

NSKHFEWVOUCASH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(S1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 5 Methoxythiophene

Direct Alkynylation Strategies for Substituted Thiophenes

Direct C-H alkynylation is an atom-economical approach that avoids the pre-functionalization of the thiophene (B33073) substrate. While specific examples for 2-Ethynyl-5-methoxythiophene are not extensively detailed, the principles of gold-catalysis and Brønsted acid cooperativity are relevant to the functionalization of thiophene systems.

Gold-Catalyzed Activation of Ethynylating Reagents for Thiophene Functionalization

Gold catalysts have emerged as powerful tools for activating alkyne moieties, facilitating a range of complex organic transformations. nih.govelsevierpure.comnih.gov Gold(I) and Gold(III) complexes can activate terminal alkynes or their surrogates, rendering them susceptible to nucleophilic attack by electron-rich heterocycles like 2-methoxythiophene (B42098). The general mechanism involves the coordination of the gold catalyst to the ethynylating reagent, which enhances its electrophilicity and enables the C-H functionalization of the thiophene at the C5 position, which is activated by the methoxy (B1213986) group. These reactions can proceed through various cascade or tandem pathways, demonstrating the versatility of gold catalysis in constructing complex molecular architectures from simple alkynyl precursors. nih.gov

Brønsted Acid Cooperativity in Direct Ethynylation Processes

Brønsted acids can play a crucial role in C-H functionalization reactions, often in a metal-free context or in cooperation with a metal catalyst. A Brønsted acid, such as para-toluenesulfonic acid (p-TsOH), can protonate the thiophene ring, increasing its reactivity towards an electrophilic alkynylating reagent. researchgate.net Alternatively, the acid can activate the ethynylating reagent itself. This approach offers a potentially greener and more cost-effective synthetic route. Research has demonstrated the successful synthesis of highly substituted thiophenes using Brønsted acid-mediated intramolecular cyclization, highlighting the utility of this strategy in thiophene chemistry. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches for Ethynylthiophene Synthesis

Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for constructing the C(sp²)-C(sp) bond required for this compound. These methods typically involve the reaction of a halogenated 2-methoxythiophene with an acetylenic partner.

Sonogashira Coupling Reactions in the Formation of Ethynyl-Thiophene Bonds

The Sonogashira coupling is the cornerstone reaction for the synthesis of ethynyl-substituted aromatics and heterocycles. beilstein-journals.orgrsc.orgresearchgate.net This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of this compound, the typical starting materials would be a 2-halo-5-methoxythiophene (where the halogen is I, Br, or Cl) and a protected alkyne like trimethylsilylacetylene. mdpi.com

The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent in some cases. mdpi.comrsc.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the thiophene-halide bond, followed by transmetalation with a copper(I) acetylide (formed in situ) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. Following the coupling reaction, the silyl (B83357) protecting group is easily removed under mild basic conditions, such as with potassium carbonate in methanol, to yield the terminal alkyne this compound. mdpi.com

Key Components of a Typical Sonogashira Reaction for Ethynylthiophene Synthesis:

Thiophene Substrate: 2-Iodo-5-methoxythiophene or 2-Bromo-5-methoxythiophene

Alkyne: Trimethylsilylacetylene (or another protected acetylene)

Palladium Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄ mdpi.comresearchgate.net

Copper(I) Co-catalyst: Copper(I) iodide (CuI) mdpi.com

Base/Solvent: Triethylamine (Et₃N), Tetrahydrofuran (THF) mdpi.com

Complementary Cross-Coupling Techniques for Thiophene Derivatives

While Sonogashira coupling is the most direct method, other palladium-catalyzed reactions like Suzuki and Stille couplings are fundamental for creating C-C bonds in thiophene derivatives, though they are more commonly used for aryl-thiophene linkages. researchgate.net For instance, a Stille reaction could potentially be adapted by coupling a 2-halo-5-methoxythiophene with an organostannane reagent like (tributylstannyl)acetylene. Similarly, a Suzuki-Miyaura coupling might be envisioned using an alkynylboronate ester. tandfonline.comtandfonline.com These methods offer alternative pathways that might be advantageous depending on substrate availability and functional group compatibility. The choice of catalyst, ligands, and reaction conditions is crucial for achieving regioselective coupling at the desired position of the thiophene ring. researchgate.net

Optimization of Reaction Conditions and Yield for Ethynylthiophene Synthesis

The efficiency and yield of ethynylthiophene synthesis, particularly via Sonogashira coupling, are highly dependent on the careful optimization of several reaction parameters. rsc.orgtandfonline.com The choice of catalyst, base, solvent, and temperature all play a significant role in the outcome of the reaction.

Catalyst System: The palladium source and its associated ligands are critical. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used. researchgate.net The addition of a copper(I) co-catalyst, typically CuI, is standard in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate, which accelerates the transmetalation step. rsc.org

Base and Solvent: The base is crucial for neutralizing the hydrogen halide produced during the reaction and for the deprotonation of the terminal alkyne. Amines like triethylamine are often used and can sometimes serve as the solvent. rsc.org Other bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been employed, often in solvents like THF, dioxane, or DMF. researchgate.nettandfonline.com Studies have shown that Cs₂CO₃ can be a particularly effective base under mild conditions. tandfonline.com

Temperature and Reaction Time: Reaction temperatures can range from room temperature to higher temperatures (e.g., 60-110 °C), depending on the reactivity of the substrates. mdpi.comtandfonline.com Monitoring the reaction by techniques like thin-layer chromatography (TLC) helps in determining the optimal reaction time to maximize product yield and minimize the formation of byproducts, such as the homocoupling of the alkyne (Glaser coupling). beilstein-journals.orgrsc.org

The table below summarizes findings from optimization studies for related palladium-catalyzed cross-coupling reactions on thiophene substrates, which inform the potential conditions for synthesizing this compound.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ | Cs₂CO₃ (1.5 eq) | Dioxane | 50 | 91 | tandfonline.com |

| 2 | Pd(PPh₃)₄ | K₂CO₃ (2 eq) | Dioxane | 110 | 65 | tandfonline.com |

| 3 | Pd(PPh₃)₄ | Na₂CO₃ (2 eq) | Dioxane | 110 | 55 | tandfonline.com |

| 4 | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH / Et₃N | THF | 60 | High | mdpi.com |

| 5 | Pd-XPhos-G3 / CuI | Triethylamine | Toluene (B28343) | 80 | 86 | rsc.org |

This table is illustrative of typical conditions for palladium-catalyzed couplings involving thiophenes and may be adapted for the specific synthesis of this compound.

Synthetic Routes to Precursors for this compound

The preparation of precursors for this compound primarily involves the electrophilic substitution or formylation of 2-methoxythiophene. The methoxy group at the 2-position is an activating, ortho-para directing group, which facilitates the selective introduction of functional groups at the 5-position of the thiophene ring.

Halogenation of 2-Methoxythiophene

Halogenated 5-methoxythiophenes are versatile precursors, particularly for cross-coupling reactions like the Sonogashira coupling to introduce the ethynyl (B1212043) group.

Bromination

The bromination of electron-rich aromatic compounds, including 2-methoxythiophene, can be effectively achieved using N-bromosuccinimide (NBS). The use of NBS is advantageous as it provides a controlled source of electrophilic bromine, minimizing side reactions. For enhanced para-selectivity in the bromination of aromatic compounds, dimethylformamide (DMF) can be employed as the solvent. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom from NBS attacks the electron-rich 5-position of the 2-methoxythiophene ring.

Iodination

A highly efficient method for the iodination of thiophene derivatives involves the use of N-iodosuccinimide (NIS) activated by a catalytic amount of a Brønsted acid, such as 4-toluenesulfonic acid (TsOH), in a suitable solvent like ethanol (B145695). This method has been successfully applied to the iodination of 3-methoxythiophene (B46719), affording the corresponding 2-iodo-3-methoxythiophene (B1313141) in good yields. thieme-connect.com A similar regioselectivity is expected for 2-methoxythiophene, leading to the desired 2-iodo-5-methoxythiophene. For instance, the iodination of 3-methoxythiophene with 1.1 equivalents of NIS in the presence of catalytic TsOH in ethanol at room temperature yields the 2-iodo product in 80% yield. thieme-connect.com

Formylation of 2-Methoxythiophene

5-Methoxythiophene-2-carbaldehyde is another crucial precursor, which can be converted to this compound through various methods, such as the Corey-Fuchs reaction. The most common method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. ijpcbs.comcambridge.orgorganic-chemistry.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly dimethylformamide (DMF), and a phosphorus oxyhalide, such as phosphorus oxychloride (POCl₃). ijpcbs.comcambridge.org The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich 5-position of 2-methoxythiophene. Subsequent hydrolysis of the intermediate iminium salt furnishes the desired 5-methoxythiophene-2-carbaldehyde. This reaction is known to be a mild and efficient method for the formylation of reactive aromatic and heteroaromatic substrates. ijpcbs.com The formylation of 3-methoxybenzo[b]thiophene, a related compound, has been shown to occur at the 2-position under moderate conditions using this method. rsc.org

The following table summarizes the synthetic methodologies for the key precursors of this compound.

| Precursor | Starting Material | Reagents | Reaction Type | Yield (%) |

| 2-Bromo-5-methoxythiophene | 2-Methoxythiophene | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | Electrophilic Bromination | Not specified |

| 2-Iodo-5-methoxythiophene | 2-Methoxythiophene | N-Iodosuccinimide (NIS), 4-Toluenesulfonic acid (catalytic) | Electrophilic Iodination | 80 thieme-connect.com |

| 5-Methoxythiophene-2-carbaldehyde | 2-Methoxythiophene | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Vilsmeier-Haack Formylation | Not specified |

Spectroscopic Characterization and Structural Elucidation of 2 Ethynyl 5 Methoxythiophene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 2-Ethynyl-5-methoxythiophene, offering precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. While direct experimental data for this specific compound is not extensively published, expected chemical shifts and coupling constants can be inferred from closely related analogs such as 2-ethynyl-5-methylthiophene (B1337333) and 2-methoxythiophene (B42098). clockss.orgnih.gov

In ¹H NMR spectroscopy, the acetylenic proton (C≡C-H) is anticipated to appear as a singlet in the range of δ 3.2-3.3 ppm. clockss.orglookchem.com The two protons on the thiophene (B33073) ring are expected to present as two distinct doublets, a result of their coupling to each other. Their chemical shifts would be influenced by the opposing electronic effects of the electron-donating methoxy (B1213986) group and the electron-withdrawing ethynyl (B1212043) group. The protons of the methoxy group (-OCH₃) should produce a sharp singlet at approximately δ 3.8-3.9 ppm. beilstein-journals.org

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Acetylenic H | 3.2 - 3.3 | Singlet (s) |

| Thiophene H | 6.0 - 7.1 | Doublet (d) |

| Thiophene H | 6.0 - 7.1 | Doublet (d) |

| Methoxy H | 3.8 - 3.9 | Singlet (s) |

| Data are predicted based on analogous compounds. clockss.orglookchem.combeilstein-journals.org |

For ¹³C NMR spectroscopy, distinct signals are expected for each of the seven carbon atoms. The carbons of the ethynyl group are predicted to resonate around δ 77 ppm and δ 81 ppm. clockss.org The four carbons of the thiophene ring will have their chemical shifts determined by their position relative to the sulfur atom and the two substituents. The carbon atom bonded to the methoxy group is expected to be significantly downfield. The methoxy carbon itself is anticipated to appear around δ 55-60 ppm. clockss.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiophene C-S | 160 - 165 |

| Thiophene C-C | 115 - 145 |

| Acetylenic C | 77 - 81 |

| Methoxy C | 55 - 60 |

| Data are predicted based on analogous compounds. clockss.org |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies.

The most diagnostic absorptions are those associated with the ethynyl group. A sharp, weak absorption band is expected around 3300 cm⁻¹ corresponding to the C≡C-H stretching vibration. lookchem.com The carbon-carbon triple bond (C≡C) stretching vibration is anticipated to appear in the range of 2100-2140 cm⁻¹, which is a characteristic region for terminal alkynes. lookchem.com The presence of the methoxy group should give rise to C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ region. Vibrations associated with the thiophene ring, including C=C and C-S stretching, are expected to appear in the fingerprint region below 1600 cm⁻¹. sci-hub.se

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

| Alkyne (C≡C-H) | Stretching | ~3300 |

| Alkyne (C≡C) | Stretching | 2100 - 2140 |

| Aromatic C-H | Stretching | ~3100 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

| Thiophene Ring | C=C Stretching | 1400 - 1500 |

| Data are based on characteristic group frequencies and data from analogous compounds. lookchem.comsci-hub.se |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions

UV-Vis and photoluminescence spectroscopy provide critical information about the electronic properties of the molecule, specifically the energy of its frontier molecular orbitals. The conjugated system, which includes the thiophene ring and the ethynyl group, is responsible for the molecule's electronic transitions.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π→π* transitions. researchgate.net For chromophores containing a methoxythiophene unit, these absorption maxima typically fall within the 346–412 nm range. sci-hub.se The extension of the π-conjugation through the ethynyl group influences the position of these bands. researchgate.net

Photoluminescence (PL) spectroscopy reveals the molecule's emissive properties upon photoexcitation. Related oligo-thiophene compounds are known to exhibit intense fluorescence, with emission bands appearing between 422 and 495 nm. researchgate.net Furthermore, poly(2-ethynylthiophene), a polymer derived from a similar monomer, shows a photoluminescence peak at 456 nm, corresponding to a photon energy of 2.72 eV. researchgate.net This suggests that this compound is also likely to be a fluorescent compound, emitting light in the blue-green region of the visible spectrum.

Table 4: Electronic Properties of this compound

| Spectroscopic Property | Expected Wavelength Range (nm) | Associated Transition |

| UV-Vis Absorption (λmax) | 346 - 412 | π→π* |

| Photoluminescence (Emission) | 422 - 495 | Fluorescence |

| Data are based on analogous and polymeric systems. sci-hub.seresearchgate.netresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to deduce aspects of its structure from its fragmentation pattern under electron impact. The molecular formula is C₇H₆OS, giving a calculated molecular weight of approximately 138.19 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, a prominent molecular ion (M⁺) peak is expected at an m/z value of 138, reflecting the stability of the aromatic system. The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for aromatic ethers include the loss of a methyl radical (•CH₃) from the methoxy group, which would result in a significant fragment ion at [M-15]⁺ (m/z 123). miamioh.edu Another possible fragmentation is the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O), leading to ions at [M-29]⁺ or [M-30]⁺, respectively. The cleavage of the thiophene ring itself is also possible but generally less probable than the loss of substituents. nih.govarkat-usa.org

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

| 138 | [C₇H₆OS]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical |

| 109 | [M - CHO]⁺ | Loss of a formyl radical |

| Fragmentation patterns are predicted based on general chemical principles. miamioh.edu |

Electronic Structure and Photophysical Properties of 2 Ethynyl 5 Methoxythiophene and Its Derivatives

HOMO-LUMO Energy Gap Analysis and Electronic Configuration

In conjugated systems like 2-ethynyl-5-methoxythiophene, the HOMO and LUMO are delocalized π-orbitals. The energy of these orbitals, and consequently the gap between them, can be tuned by modifying the molecular structure. For instance, extending the π-conjugated system generally leads to a smaller HOMO-LUMO gap. nih.gov This reduction in the energy gap is a key factor in designing materials with specific electronic and optical properties. nih.gov

The electronic configuration of the thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, contributes significantly to the electronic properties of these compounds. smolecule.com The sulfur atom's lone pair of electrons participates in the π-electron delocalization, which is a hallmark of aromaticity. The ethynyl (B1212043) group (a carbon-carbon triple bond) and the methoxy (B1213986) group (an oxygen atom bonded to a methyl group) further influence the electron distribution within the molecule. smolecule.com

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and analyze the HOMO and LUMO energy levels and the resulting energy gap. boisestate.eduiphy.ac.cn These computational methods provide valuable insights into the electronic structure and help in the rational design of new materials. boisestate.edu The reactivity of a molecule can often be gauged by its HOMO-LUMO gap; a smaller gap generally indicates higher reactivity. irjweb.com

| Feature | Description |

| HOMO | The highest energy molecular orbital that is occupied by electrons. It represents the ability to donate an electron. irjweb.com |

| LUMO | The lowest energy molecular orbital that is unoccupied. It represents the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. It is a key factor in determining the electronic and optical properties of a molecule. nih.gov |

Influence of Substituents and π-Linkers on Electronic and Optical Properties

The electronic and optical properties of this compound can be systematically modified by introducing different substituent groups and π-linkers. Substituents can be either electron-donating or electron-withdrawing, and their placement on the thiophene ring can have a profound impact on the molecule's behavior. boisestate.edu

Electron-donating groups, such as the methoxy group, increase the electron density on the aromatic ring, which can affect the HOMO and LUMO energy levels. smolecule.com Conversely, electron-withdrawing groups decrease the electron density. The interplay between these groups can be used to fine-tune the HOMO-LUMO gap and, consequently, the absorption and emission properties of the molecule. boisestate.edu

π-Linkers, which are conjugated molecular bridges, can be inserted between different parts of a molecule to extend the π-conjugated system. nih.gov This extension of conjugation typically leads to a red-shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. nih.gov The choice of π-linker can also influence the planarity of the molecule, which in turn affects the efficiency of charge transport. sci-hub.se For instance, the introduction of an ethynyl linker can create a more rigid and planar system. acs.org

Studies have shown that modifying π-spacers can effectively alter the frontier molecular orbitals, energy gap, and other key parameters relevant to applications in organic solar cells. researchgate.net The strategic placement of substituents and the choice of π-linkers are therefore powerful tools for tailoring the optoelectronic properties of these thiophene derivatives for specific applications. nih.gov

| Modification | Effect on Electronic/Optical Properties |

| Electron-Donating Substituents | Increase electron density, can raise HOMO energy level. smolecule.com |

| Electron-Withdrawing Substituents | Decrease electron density, can lower LUMO energy level. |

| π-Linkers | Extend π-conjugation, typically leading to a smaller HOMO-LUMO gap and red-shifted absorption/emission. nih.gov |

Charge Transfer Characteristics in Conjugated Systems Incorporating this compound

In conjugated systems that incorporate this compound, particularly those with a donor-acceptor (D-A) architecture, intramolecular charge transfer (ICT) is a key process. iphy.ac.cn This phenomenon involves the transfer of an electron from an electron-rich (donor) part of the molecule to an electron-poor (acceptor) part upon photoexcitation. iphy.ac.cn

The this compound moiety can act as part of the donor or the π-bridge in such systems. The methoxy group is an electron-donating substituent, which enhances the donor character of the thiophene ring. smolecule.com The ethynyl group can act as a π-linker, facilitating electronic communication between the donor and acceptor units. acs.org

The efficiency of ICT is strongly dependent on the molecular structure, including the nature of the donor and acceptor units and the π-linker that connects them. nih.gov Strong solvatochromism, where the absorption and emission wavelengths change with the polarity of the solvent, is a hallmark of molecules exhibiting significant ICT. iphy.ac.cn

Theoretical calculations can provide detailed insights into the nature of the ICT state, including the molecular geometry changes that occur upon excitation. iphy.ac.cn Understanding and controlling the ICT process is crucial for the development of materials for a variety of applications, including organic light-emitting diodes (OLEDs) and nonlinear optics. iphy.ac.cn

Excited-State Dynamics and Luminescence Behavior

The behavior of this compound and its derivatives after they absorb light is governed by their excited-state dynamics. This includes processes such as fluorescence, phosphorescence, and non-radiative decay pathways. eurekalert.org

The luminescence (light-emitting) properties of these molecules are closely tied to their electronic structure. eurekalert.org For instance, the energy of the emitted light is related to the HOMO-LUMO gap. The efficiency of luminescence, known as the quantum yield, is determined by the competition between radiative (light-emitting) and non-radiative decay processes. smolecule.com

In some cases, these molecules can exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in the aggregated or solid state. eurekalert.org This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. eurekalert.org

Time-resolved spectroscopic techniques are essential for studying the excited-state dynamics of these molecules, providing information on the lifetimes of the excited states and the rates of various decay processes. acs.orgacadiau.ca A deeper understanding of these dynamics is critical for designing more efficient luminescent materials for applications such as OLEDs and bioimaging. eurekalert.org

Reactivity and Derivatization of 2 Ethynyl 5 Methoxythiophene

Palladium-Catalyzed Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiophene (B33073) derivatives, and 2-ethynyl-5-methoxythiophene is a prime candidate for such transformations. The presence of the ethynyl (B1212043) group and the activated positions on the thiophene ring offer multiple sites for derivatization.

One of the most common palladium-catalyzed reactions involving terminal alkynes is the Sonogashira coupling . This reaction allows for the coupling of the ethynyl group of this compound with a variety of aryl or vinyl halides. This process extends the π-conjugated system of the molecule, which is of significant interest in materials science. For instance, coupling with different aryl halides can be used to synthesize a range of substituted diarylethynes.

The thiophene ring itself can also be functionalized using palladium-catalyzed reactions. The C-3 and C-4 positions of the thiophene ring are susceptible to direct C-H activation and subsequent arylation or alkenylation. The regioselectivity of these reactions is influenced by the electronic effects of the existing substituents.

Below is a table summarizing representative palladium-catalyzed reactions applicable to the functionalization of this compound and related structures.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Sonogashira Coupling | This compound | Aryl/Vinyl Halide | Pd(PPh₃)₄, CuI, Amine Base | 2-(Aryl/Vinylethynyl)-5-methoxythiophene |

| Heck Coupling | Halogenated this compound | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-substituted this compound |

| Suzuki Coupling | Halogenated this compound | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Vinyl-substituted this compound |

| Stille Coupling | Halogenated this compound | Organostannane | Pd(PPh₃)₄ | Organosubstituted this compound |

This table presents a generalized summary of potential reactions. Specific conditions and yields will vary based on the exact substrates and catalysts used.

Oxidation and Reduction Pathways of the Ethynyl and Thiophene Moieties

The ethynyl and thiophene components of this compound exhibit distinct reactivity towards oxidation and reduction, allowing for selective transformations.

Oxidation:

The ethynyl group is susceptible to oxidation under various conditions. Mild oxidation can lead to the formation of α,β-acetylenic ketones. More vigorous oxidation, for example with potassium permanganate (B83412) or ozone, can cleave the triple bond to yield a carboxylic acid, in this case, 5-methoxythiophene-2-carboxylic acid. Recent methods have also shown that copper-catalyzed photoredox reactions can achieve a controlled aerobic oxidation of terminal alkynes to produce α-ketoesters. rsc.org Another potential oxidation product is the homocoupled 1,3-diyne, which can be formed using copper-based catalysts. scispace.com

The thiophene ring is generally resistant to oxidation, but the sulfur atom can be oxidized under harsh conditions using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidized thiophene species have altered electronic properties and reactivity.

Reduction:

The ethynyl group can be selectively reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) with a poisoned catalyst, such as Lindlar's catalyst, will yield 2-vinyl-5-methoxythiophene. Complete reduction of the triple bond to an ethyl group, forming 2-ethyl-5-methoxythiophene, can be achieved using standard catalytic hydrogenation with Pd/C and hydrogen gas. Electrochemical methods have also been developed for the selective reduction of terminal alkynes. rsc.org

The thiophene ring is more difficult to reduce than the ethynyl group. Desulfurization of the thiophene ring can be accomplished using Raney nickel, which would lead to a saturated aliphatic chain.

The following table summarizes the primary oxidation and reduction pathways.

| Moiety | Reaction | Reagents | Product |

| Ethynyl | Partial Reduction | H₂, Lindlar's Catalyst | 2-Vinyl-5-methoxythiophene |

| Ethynyl | Full Reduction | H₂, Pd/C | 2-Ethyl-5-methoxythiophene |

| Ethynyl | Oxidation to Carboxylic Acid | KMnO₄ or O₃ | 5-Methoxythiophene-2-carboxylic acid |

| Ethynyl | Homocoupling | Cu(I) catalyst, oxidant | 1,4-Bis(5-methoxy-2-thienyl)buta-1,3-diyne |

| Thiophene (Sulfur) | Oxidation | m-CPBA | This compound-S-oxide/S,S-dioxide |

| Thiophene | Reductive Desulfurization | Raney Ni | Saturated aliphatic derivative |

Cycloaddition Reactions Involving the Ethynyl Group

The carbon-carbon triple bond of this compound can participate in various cycloaddition reactions, providing a route to more complex cyclic and heterocyclic structures. numberanalytics.com The ethynyl group typically acts as a dienophile or a dipolarophile in these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction):

The ethynyl group can serve as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgebsco.comiitk.ac.in The reactivity of the dienophile is enhanced by electron-withdrawing groups, so the electron-donating nature of the 5-methoxythienyl substituent may influence the reaction conditions required. The reaction of this compound with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition):

This compound can also react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For example, reaction with an organic azide (B81097) would lead to the formation of a triazole derivative. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, provides an efficient route to 1,2,3-triazoles.

[2+2] Cycloaddition:

Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes can lead to the formation of cyclobutene (B1205218) derivatives. clockss.org These reactions are often less common for simple alkynes but can be facilitated by appropriate catalysts or photochemical conditions.

The table below illustrates the types of cycloaddition reactions involving the ethynyl group.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type |

| [4+2] Diels-Alder | This compound | Conjugated Diene | Substituted Cyclohexadiene |

| [3+2] 1,3-Dipolar | This compound | 1,3-Dipole (e.g., Azide) | Five-membered Heterocycle (e.g., Triazole) |

| [2+2] Cycloaddition | This compound | Alkene | Cyclobutene derivative |

Regioselective Reactions and Electronic Effects of the Methoxy (B1213986) Substituent

The methoxy group at the C-5 position of the thiophene ring exerts a significant electronic influence on the reactivity and regioselectivity of the molecule. As an electron-donating group, the methoxy substituent increases the electron density of the thiophene ring, particularly at the ortho (C-4) and para (C-2) positions, through resonance effects.

This increased electron density has several important consequences:

Activation towards Electrophilic Aromatic Substitution: The thiophene ring is activated towards electrophilic attack. The electron-donating nature of the methoxy group directs incoming electrophiles primarily to the C-4 position, as the C-2 position is already substituted. This allows for regioselective halogenation, nitration, or Friedel-Crafts reactions at the C-4 position.

Influence on C-H Activation: In palladium-catalyzed C-H functionalization reactions, the electronic effects of the methoxy group can influence the site of activation, favoring the more electron-rich positions.

Modulation of Acidity: The electron-donating methoxy group slightly decreases the acidity of the terminal alkyne proton compared to an unsubstituted 2-ethynylthiophene.

Impact on Cycloaddition Reactivity: In Diels-Alder reactions, the electron-donating nature of the thienyl substituent on the alkyne (dienophile) can affect the reaction rate and may necessitate the use of a diene with electron-withdrawing groups (inverse-electron-demand Diels-Alder).

The interplay between the directing effects of the sulfur atom in the thiophene ring and the methoxy group at C-5 leads to a high degree of regiocontrol in many reactions. For instance, in electrophilic substitution, the C-4 position is strongly favored due to the combined activating and directing effects of the methoxy group and the thiophene sulfur.

Computational and Theoretical Investigations of 2 Ethynyl 5 Methoxythiophene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and electronic properties of molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model the structure of 2-Ethynyl-5-methoxythiophene in its ground state. mdpi.comnih.gov

Geometry optimization calculations reveal the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule. For this compound, these calculations would confirm the planarity of the thiophene (B33073) ring and determine the precise bond lengths and angles, including those of the methoxy (B1213986) and ethynyl (B1212043) substituents. Theoretical calculations for similar structures, such as 2-methoxythiophene (B42098) and various ethynyl-thiophenes, indicate that the molecule would adopt a largely planar conformation, with the primary degree of freedom being the rotation of the methyl group of the methoxy substituent. researchgate.net

The electronic structure is elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. scirp.org For this compound, the HOMO is expected to be localized primarily across the thiophene ring and the electron-donating methoxy group, while the LUMO would likely be distributed towards the electron-withdrawing ethynyl group. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and is a key factor in designing molecules for electronic applications. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are representative and based on studies of similar thiophene derivatives.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Dipole Moment | ~2.0 D |

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the chemical reactivity and potential reaction pathways of a molecule. By analyzing the electronic properties derived from DFT calculations, one can identify the most probable sites for electrophilic and nucleophilic attacks.

Frontier Molecular Orbital (FMO) theory posits that the HOMO and LUMO are the primary orbitals involved in chemical reactions. The distribution of these orbitals in this compound suggests that the thiophene ring, enriched by the methoxy group, is susceptible to electrophilic attack. Conversely, the ethynyl group, being electron-withdrawing, would be a likely site for nucleophilic addition reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atom of the methoxy group and the π-system of the ethynyl bond, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, identifying them as potential sites for nucleophilic interaction. These computational tools allow for the rational design of synthetic routes and the prediction of the molecule's behavior in various chemical environments. nih.gov

Modeling of Spectroscopic Data and Electronic Transitions

Computational modeling is essential for interpreting experimental spectroscopic data and understanding the underlying electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-visible absorption spectra. mdpi.comyoutube.com

By performing TD-DFT calculations, it is possible to predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org These calculations also identify the nature of the electronic transitions, such as the π → π* transition that is characteristic of conjugated systems. For this compound, the primary absorption band in the UV-Vis spectrum would be attributed to the HOMO → LUMO transition.

Similarly, the vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies. nih.govarxiv.org These calculations help in assigning the observed spectral peaks to specific vibrational modes of the molecule, such as the characteristic C≡C stretching of the ethynyl group, C-S stretching of the thiophene ring, and C-O stretching of the methoxy group. chemrxiv.orgcardiff.ac.uk

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound Simulated in a solvent model (e.g., ethanol) using TD-DFT/B3LYP/6-311++G(d,p). Values are representative.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~280 nm | ~0.85 | HOMO → LUMO (95%) |

| S0 → S2 | ~245 nm | ~0.15 | HOMO-1 → LUMO (80%) |

Electron Transport Properties and Molecular Conductance Simulations

Thiophene-based molecules are of significant interest in the field of molecular electronics due to their ability to conduct electricity at the single-molecule level. Computational simulations are vital for predicting and understanding the electron transport properties of this compound when placed in a molecular junction, for example, between two gold electrodes.

The conductance of a single-molecule junction is typically simulated using a combination of DFT and non-equilibrium Green's function (NEGF) formalism. These simulations show that charge transport is highly sensitive to the molecule's electronic structure and its coupling with the electrodes. researchgate.net The sulfur atom of the thiophene ring can act as an effective anchor to gold electrodes, facilitating electron transport. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it possesses conformational flexibility, primarily concerning the orientation of the methoxy group relative to the thiophene ring. Molecular Dynamics (MD) simulations and potential energy surface (PES) scans can be used to explore this conformational space. rsc.orgmdpi.com

A PES scan involves systematically rotating the C-O bond of the methoxy group and calculating the molecule's energy at each step. This analysis, as performed on the related 2-methoxythiophene, typically reveals two stable conformers: a planar syn conformation (where the methyl group is on the same side as the sulfur atom) and a planar anti conformation. researchgate.net The anti conformer is often found to be slightly more stable due to reduced steric hindrance. MD simulations can further explore the dynamic behavior of the molecule at finite temperatures, providing insights into the vibrational motions and the time-averaged conformational preferences, which can influence its bulk properties and performance in devices.

Applications of 2 Ethynyl 5 Methoxythiophene in Advanced Organic Materials and Optoelectronics

The unique molecular structure of 2-ethynyl-5-methoxythiophene, which combines an electron-rich methoxy-substituted thiophene (B33073) ring with a reactive and electronically significant ethynyl (B1212043) group, makes it a valuable building block for a variety of advanced organic materials. Its components allow for the tuning of electronic energy levels, the extension of π-conjugation, and the synthesis of novel polymers and chromophores for optoelectronic applications.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 2-Ethynyl-5-methoxythiophene typically relies on established methods such as the Sonogashira coupling. sci-hub.seresearchgate.netacs.orgresearchgate.netresearchgate.netnih.gov However, ongoing research is focused on refining these processes to improve efficiency, reduce costs, and enhance sustainability. A significant area of exploration is the development of more robust and active catalyst systems for the Sonogashira reaction, particularly for coupling with electron-rich thiophenes which can sometimes present challenges. nih.gov The use of palladium catalysts supported on novel materials like silk fibroin is being investigated to facilitate reactions under milder, copper-free conditions, which simplifies purification and reduces environmental impact. researchgate.net

Furthermore, the principles of green chemistry are driving the exploration of alternative reaction media and energy sources. nih.gov Research into performing these coupling reactions in aqueous environments or under microwave irradiation is aimed at reducing reaction times and the use of volatile organic solvents. nih.gov

Exploration of New Derivatization Strategies for Expanded Chemical Space

The true potential of this compound lies in its capacity for extensive derivatization, which allows for the fine-tuning of its electronic and physical properties. The terminal alkyne group is a versatile handle for a variety of chemical transformations. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out as a powerful tool for attaching a wide array of functional moieties to the thiophene (B33073) core. researchgate.net This high-yield, bio-orthogonal reaction opens the door to creating complex molecular architectures with tailored functionalities. researchgate.net

Beyond small molecules, post-polymerization functionalization of polymers derived from this compound offers a pathway to novel materials. researchgate.netnih.govrsc.orgnih.govd-nb.info Techniques like olefin cross-metathesis and thiol-yne reactions can be employed to graft specific molecules onto poly(ethynylthiophene) backbones, thereby modifying the polymer's properties for specific applications. researchgate.netnih.govnih.govd-nb.info

Table 1: Key Derivatization Strategies and Their Potential Applications

| Derivatization Strategy | Functional Group Introduced | Potential Application |

| Sonogashira Coupling | Aryl or Vinyl Groups | Organic Electronics, Conjugated Polymers |

| Click Chemistry (CuAAC) | Triazoles with Various Substituents | Bio-conjugation, Material Science |

| Thiol-yne Reaction | Thioethers | Polymer Modification, Drug Delivery |

| Olefin Cross-Metathesis | Substituted Alkenes | Functional Polymers, Advanced Materials |

Advanced Computational Modeling for Predictive Material Design

To accelerate the discovery of new materials based on this compound, advanced computational modeling techniques are becoming increasingly indispensable. Density Functional Theory (DFT) calculations are being employed to predict the structural, electronic, and optical properties of oligomers and polymers derived from this thiophene building block. researchgate.netarxiv.orgresearchgate.netunesp.brunesp.br These theoretical studies can provide valuable insights into how different substituents and structural modifications influence key parameters like the HOMO-LUMO gap, which is crucial for determining the material's potential in optoelectronic devices. researchgate.netunesp.brunesp.br

Computational models can also be used to screen potential derivatives for desired properties before their synthesis, saving significant time and resources. By simulating the effects of various functional groups on the electronic structure, researchers can rationally design molecules with optimized performance for applications such as organic photovoltaics and light-emitting diodes. arxiv.orgresearchgate.net A study on thiophene-furan oligomers highlighted how theoretical calculations can elucidate the impact of incorporating different heterocyclic units on the material's properties, guiding the synthesis of compounds with improved characteristics for photovoltaic applications. arxiv.org

Integration into Hybrid Organic-Inorganic Materials

The unique properties of this compound make it an attractive organic component for the creation of hybrid organic-inorganic materials. A particularly promising area of research is its incorporation into metal-organic frameworks (MOFs) and perovskites. nih.govresearchgate.netgoogle.comnih.govacs.org The thiophene moiety can act as a ligand, coordinating with metal ions to form porous, crystalline structures with a wide range of potential applications, including gas storage, catalysis, and sensing. nih.govresearchgate.netgoogle.comnih.govacs.org The introduction of the ethynyl (B1212043) group provides a site for further functionalization within the MOF structure, allowing for the tuning of its properties.

In the realm of photovoltaics, thiophene derivatives are being explored as organic cations in layered hybrid perovskites. These materials have shown enhanced stability and tunable electronic properties. The ability to functionalize the thiophene unit allows for precise control over the organic-inorganic interface, which is critical for efficient charge transport and device performance. The synthesis of isostructural thiophene-containing MOFs has demonstrated that the incorporation of thiophene moieties can enhance the photocatalytic activity of these materials for the degradation of organic pollutants. nih.govresearchgate.net

Investigation of Scalable Production Methods

For the widespread application of this compound and its derivatives, the development of scalable and cost-effective production methods is paramount. Continuous flow chemistry is emerging as a powerful technology to address this challenge. rsc.orgrsc.orgnih.govresearchgate.netnih.gov Flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, continuous production. rsc.orgrsc.orgnih.govresearchgate.netnih.gov

The synthesis of alkynes and other functionalized intermediates can be significantly optimized using flow chemistry, leading to higher yields and purity. rsc.orgrsc.orgnih.govresearchgate.net Researchers are actively investigating the translation of key synthetic steps, such as the Sonogashira coupling and subsequent derivatizations, into continuous flow systems. This will not only facilitate the large-scale production of this compound itself but also enable the efficient synthesis of a diverse library of its derivatives for various applications. The development of continuous flow approaches for the generation of alkynes from isoxazolones highlights the potential of this technology to overcome the limitations of batch processes, such as variable yields and safety concerns. rsc.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethynyl-5-methoxythiophene, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cross-coupling reactions, such as Sonogashira coupling, to introduce the ethynyl group to a pre-functionalized thiophene scaffold. Key steps include:

- Using Pd/Cu catalysts under inert conditions.

- Optimizing solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to balance reactivity and side-product formation .

- Monitoring reaction progress via TLC or GC-MS. Yield optimization may require iterative adjustments to stoichiometry (e.g., 1.2 equivalents of terminal alkyne) and catalyst loading .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm; ethynyl proton absence due to sp hybridization) and ¹³C NMR (alkynyl carbons at ~75–85 ppm) .

- IR Spectroscopy : Identify alkynyl C≡C stretch (~2100–2260 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., EI-MS or HRMS) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Conduct a risk assessment for flammability (ethynyl groups) and toxicity.

- Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates.

- Store under inert gas (argon/nitrogen) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- Calculate XlogP (hydrophobicity) and topological polar surface area (TPSA) using tools like ChemAxon or Gaussian. For example, a TPSA >80 Ų suggests moderate solubility in polar solvents .

- Simulate electronic properties (HOMO/LUMO energies) via DFT to predict reactivity in polymerization or charge-transfer applications .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Compare experimental data (e.g., NMR chemical shifts) with computational predictions (e.g., ACD/Labs or MNova).

- Re-examine synthetic protocols for side products (e.g., over-oxidation of thiophene rings) using LC-MS .

- Apply systematic review principles to cross-validate literature data, prioritizing peer-reviewed sources over preprints .

Q. How can the stability of this compound under varying conditions be systematically evaluated?

- Methodological Answer :

- Design accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition via HPLC.

- Photostability : Expose to UV light (λ = 254–365 nm) and track degradation kinetics .

- Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Q. What experimental designs are effective for studying the bioactivity of this compound in drug discovery?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) using IC₅₀ dose-response curves.

- Structure-Activity Relationship (SAR) : Modify the methoxy/ethynyl substituents and correlate changes with bioactivity data.

- Validate selectivity via counter-screens against related targets to minimize off-effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.